![molecular formula C18H23N5 B588625 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 956026-24-7](/img/structure/B588625.png)

1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

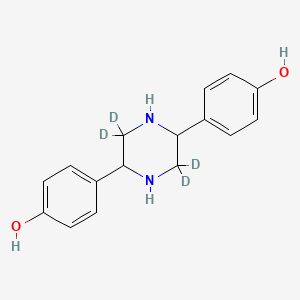

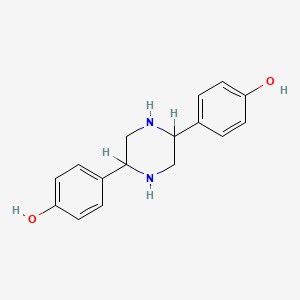

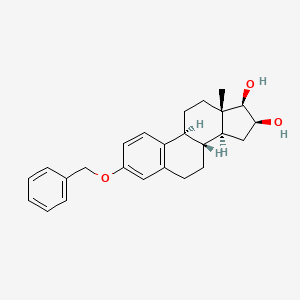

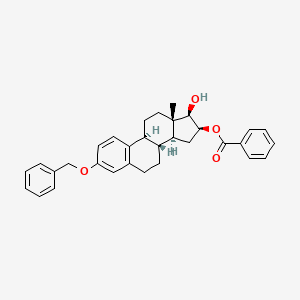

“1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C18H23N5 and a molecular weight of 309.41 . It is also known as "4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine" .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the 1-position and a 2,3-dimethylbenzyl group at the 3-position . The presence of these substituents may influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis

This compound has a melting point of 154-156°C . It is slightly soluble in chloroform and methanol . It is typically stored at room temperature under an inert atmosphere .科学的研究の応用

Tyrosine Kinase Inhibition

This compound is a potent inhibitor of tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells . It has been found to be particularly effective against an engineered v-Src tyrosine kinase, showing high specificity and potency.

Cancer Research

Due to its ability to selectively inhibit Src-family tyrosine kinases, this compound is valuable in cancer research . It can help in understanding the role of these kinases in cancer progression and may contribute to the development of targeted cancer therapies.

Neurological Disorders

The compound’s inhibitory effect on tyrosine kinases makes it a candidate for research into neurological disorders . Tyrosine kinases are involved in neural signaling, and their dysregulation is associated with various neurological conditions.

Drug Development

As a selective inhibitor of mutant over wild-type kinases, this compound is useful in the development of drugs that target specific mutant enzymes without affecting the normal ones . This selectivity is crucial for reducing side effects in therapeutic applications.

Molecular Biology Studies

In molecular biology, this compound can be used to study the function of tyrosine kinases in cellular processes . By inhibiting these enzymes, researchers can observe changes in cell signaling and behavior.

Pharmacological Research

The compound’s properties make it a tool for pharmacological research, where it can be used to test the effects of tyrosine kinase inhibition on various cellular models . This can lead to insights into the potential therapeutic uses of tyrosine kinase inhibitors.

作用機序

Target of Action

The primary targets of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and migration .

Mode of Action

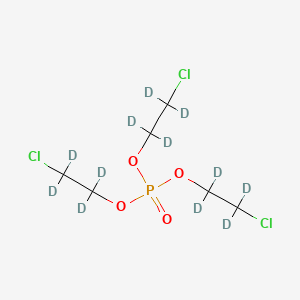

This compound acts as a highly selective and effective inhibitor of the PKD family . It interacts with these kinases in an ATP-competitive manner, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively .

Biochemical Pathways

By inhibiting the PKD family, this compound affects various biochemical pathways. These include pathways involved in cell survival, proliferation, differentiation, and migration . The downstream effects of these changes can lead to alterations in cell behavior and function.

Pharmacokinetics

It is known to be slightly soluble in chloroform and methanol This suggests that it may have reasonable bioavailability

Result of Action

The inhibition of the PKD family by this compound can lead to changes in cell behavior and function. This includes alterations in cell survival, proliferation, differentiation, and migration . These changes can have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5/c1-11-7-6-8-13(12(11)2)9-14-15-16(19)20-10-21-17(15)23(22-14)18(3,4)5/h6-8,10H,9H2,1-5H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMWHYZAUUGRJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727551 |

Source

|

| Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine | |

CAS RN |

956026-24-7 |

Source

|

| Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)